
N~1~,N~1~-Diethyl-N~2~-(3H-purin-6-yl)ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-DIETHYL-N-(5H-PURIN-6-YL)ETHANE-1,2-DIAMINE is a chemical compound with the molecular formula C11H18N6 It is known for its unique structure, which includes a purine ring, a common motif in many biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-DIETHYL-N-(5H-PURIN-6-YL)ETHANE-1,2-DIAMINE typically involves the reaction of a purine derivative with diethylamine. One common method involves the alkylation of 6-chloropurine with N,N-diethylethylenediamine under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
N,N-DIETHYL-N-(5H-PURIN-6-YL)ETHANE-1,2-DIAMINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the purine ring can be modified by introducing different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can introduce various functional groups onto the purine ring .
Scientific Research Applications
N,N-DIETHYL-N-(5H-PURIN-6-YL)ETHANE-1,2-DIAMINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N,N-DIETHYL-N-(5H-PURIN-6-YL)ETHANE-1,2-DIAMINE involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. The purine ring structure allows it to mimic natural substrates or cofactors, leading to competitive inhibition .
Comparison with Similar Compounds
Similar Compounds
- N,N-DIETHYL-N-(5H-PURIN-6-YL)ETHANE-1,2-DIAMINE
- N,N-DIETHYL-N-(5H-PURIN-6-YL)ETHANE-1,2-DIAMINE
- N,N-DIETHYL-N-(5H-PURIN-6-YL)ETHANE-1,2-DIAMINE
Uniqueness
N,N-DIETHYL-N-(5H-PURIN-6-YL)ETHANE-1,2-DIAMINE is unique due to its specific substitution pattern on the purine ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
5444-54-2 |
|---|---|
Molecular Formula |
C11H18N6 |
Molecular Weight |
234.30 g/mol |
IUPAC Name |
N',N'-diethyl-N-(7H-purin-6-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C11H18N6/c1-3-17(4-2)6-5-12-10-9-11(14-7-13-9)16-8-15-10/h7-8H,3-6H2,1-2H3,(H2,12,13,14,15,16) |
InChI Key |
SHOCYFNKDPNXOO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC1=NC=NC2=C1NC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


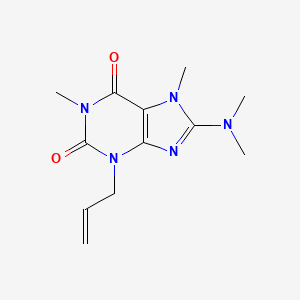
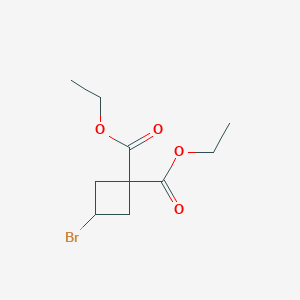

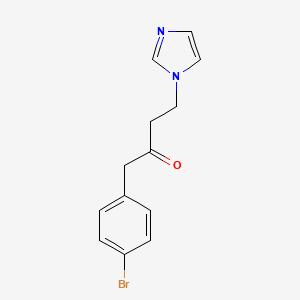

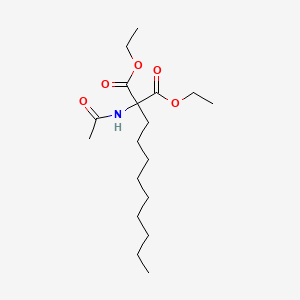
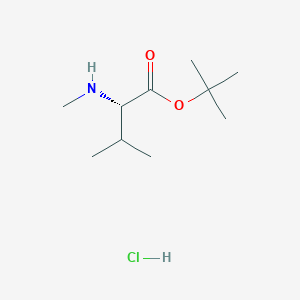
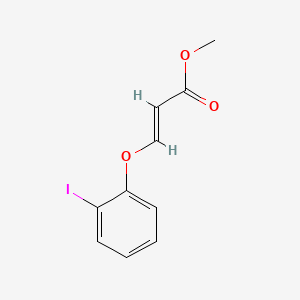
![tert-butyl (1R,2R,5S)-2-[(1S)-1-hydroxyethyl]-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14010019.png)
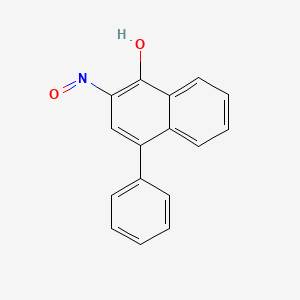
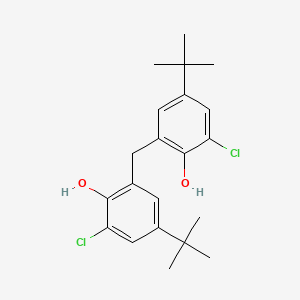
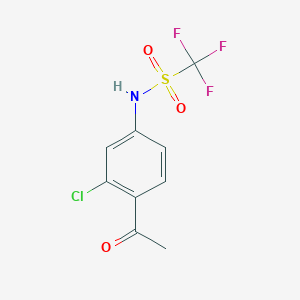
![Ethyl 5-oxo-1-phenyl-4-[(E)-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}diazenyl]-4,5-dihydro-1H-pyrazole-3-carboxylate](/img/structure/B14010032.png)
![3-[(E)-(4-Methoxyphenyl)diazenyl]pyrazine-2,6-diamine](/img/structure/B14010033.png)
